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These application notes provide a comprehensive overview and detailed protocols for the in
vitro dissolution testing of Fenoverine floating tablets. Fenoverine is a spasmolytic drug, and
formulating it into a gastroretentive floating drug delivery system can prolong its residence time
in the stomach, leading to improved bioavailability and therapeutic efficacy.[1][2][3] This
document outlines the key formulation strategies, experimental procedures for dissolution
profiling, and expected outcomes.

Introduction to Fenoverine Floating Tablets

Oral drug administration is a preferred route due to its convenience and patient compliance.[4]
Gastroretentive drug delivery systems (GRDDS) are designed to remain in the stomach for an
extended period, which is particularly beneficial for drugs with a narrow absorption window in
the upper gastrointestinal tract, like Fenoverine.[1][2][5][6] Floating tablets are a type of
GRDDS that possess a lower density than gastric fluids, allowing them to float on the stomach
contents and prolonging drug release.[5][7]

The formulation of Fenoverine floating tablets often involves the use of swellable polymers
and, in many cases, gas-generating agents.[2][4] Upon contact with acidic gastric fluid, these
tablets swell and/or generate gas (carbon dioxide), which gets entrapped in the polymer matrix,
reducing the tablet's density and causing it to float.[5]
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Formulation Strategies

The in vitro dissolution profile of Fenoverine floating tablets is significantly influenced by their
composition. Key components include:

o Polymers: Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC), Xanthan
Gum, Sodium Alginate, Carbopol, and Ethyl Cellulose are commonly used to control the drug
release rate and provide the necessary matrix for floating.[2][4][8]

o Gas-Generating Agents: An effervescent system is often created using sodium bicarbonate
and an acid source like citric acid or tartaric acid.[2][8] The reaction in the acidic dissolution
medium produces carbon dioxide, which aids in buoyancy.

o Other Excipients: Microcrystalline cellulose is often used as a filler, while magnesium
stearate and talc act as lubricants to facilitate the tablet manufacturing process.[1]

Experimental Protocols
Preparation of Fenoverine Floating Tablets

The direct compression method is a common technique for preparing these tablets.[1][4][8]
Protocol:

¢ Sieving: Pass Fenoverine and all excipients (polymers, gas-generating agents, fillers)
through a sieve (#60) to ensure uniform particle size.[4]

e Mixing: Thoroughly mix the drug and excipients in a mortar and pestle or a suitable blender
for at least 15 minutes to achieve a homogenous powder blend.[4]

o Lubrication: Add the lubricant (e.g., talc, magnesium stearate) to the powder blend and mix

for another 2-3 minutes.

o Compression: Compress the final blend into tablets using a tablet compression machine with

the appropriate punch size (e.g., 10 mm).[4]

In Vitro Buoyancy Study

This test determines the floating characteristics of the tablets.
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Protocol:

Apparatus: Use a 100 ml beaker or a USP dissolution test apparatus.[4][9]

o Medium: Fill the vessel with 0.1N HCI to simulate gastric fluid.[4] Maintain the temperature at
37 £ 0.5°C.[1]

e Procedure: Place a tablet in the vessel.

o Floating Lag Time (FLT): Record the time it takes for the tablet to rise to the surface of the
medium.[4]

» Total Floating Time (TFT): Record the total duration for which the tablet remains floating on
the surface of the medium.[4]

In Vitro Dissolution Study

The drug release profile is assessed using a standard dissolution apparatus.
Protocol:
o Apparatus: USP Type Il (paddle) dissolution apparatus.[1]
e Dissolution Medium: 900 ml of 0.1N HCI.[10]
o Temperature: Maintain the temperature of the dissolution medium at 37 £ 0.5°C.[1]
o Paddle Speed: Set the paddle rotation speed to 50 rpm.[1]
e Procedure:
o Place one Fenoverine floating tablet in each dissolution vessel.

o Withdraw samples (e.g., 5 ml) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10,
and 12 hours).[9]

o Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution
medium to maintain a constant volume (sink condition).

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://bepls.com/june_2023/24.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3573371/
https://bepls.com/june_2023/24.pdf
https://ijrcs.org/wp-content/uploads/IJRCS202407011-min.pdf
https://bepls.com/june_2023/24.pdf
https://bepls.com/june_2023/24.pdf
https://ijrcs.org/wp-content/uploads/IJRCS202407011-min.pdf
https://files.core.ac.uk/download/pdf/482244432.pdf
https://ijrcs.org/wp-content/uploads/IJRCS202407011-min.pdf
https://ijrcs.org/wp-content/uploads/IJRCS202407011-min.pdf
https://www.benchchem.com/product/b1204210?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3573371/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Analysis:
o Filter the collected samples.

o Analyze the samples for Fenoverine content using a UV-Visible Spectrophotometer at the
predetermined Amax of the drug (e.g., 258 nm).[4]

o Calculate the cumulative percentage of drug release at each time point.

Data Presentation

The following tables summarize typical data obtained from the evaluation of Fenoverine
floating tablets.

Table 1: Formulation Composition of Fenoverine Floating Tablets

. Formulation Formulation Formulation Formulation

Ingredient

F1 (mg) F2 (mg) F3 (mg) F4 (mg)
Fenoverine 100 100 100 100
HPMC K100 50 75 - -
Xanthan Gum - - 50 75
Sodium

) 30 30 30 30

Bicarbonate
Citric Acid 15 15 15 15
Microcrystalline

100 75 100 75
Cellulose
Magnesium

3 3 3 3
Stearate
Talc 2 2 2 2
Total Weight 300 300 300 300

Note: This is an exemplary table based on common formulations found in the literature.[2][4]
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Table 2: In Vitro Buoyancy and Dissolution Parameters

. Floating Lag Time Total Floating Time  Drug Release at 12
Formulation Code

(seconds) (hours) hours (%)
F1 <60 >12 ~ 85
F2 <50 >12 ~75
F3 <70 >12 ~90
F4 <60 >12 ~ 80

Note: The data presented are representative values to illustrate expected outcomes. Actual
results will vary based on the specific formulation and experimental conditions. Formulations
with higher polymer concentrations tend to have a slower drug release.[2][8]

Table 3: Cumulative Drug Release Profile of Different Fenoverine Floating Tablet Formulations

Time (hours) Formulation Formulation Formulation Formulation
F1 (%) F2 (%) F3 (%) F4 (%)
1 152+1.1 125+0.9 18.1+1.3 148+1.0
2 286+15 23.8%+1.2 325+1.8 26.7+14
4 453+2.0 389+1.7 50.2+2.2 42.1+1.9
6 60.1x24 51.7x2.1 68.4+26 58.3+23
8 72.8+2.8 63.2+25 80.1+3.0 70.5+2.7
10 815+3.1 70.4+2.8 88.6 + 3.3 78.9+3.1
12 85.3+34 75.1+3.0 90.5+35 80.2+3.2

Note: Data are represented as Mean = SD and are illustrative of typical dissolution profiles.[2]

[8]

Visualizations
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The following diagrams illustrate the key processes involved in the in vitro evaluation of
Fenoverine floating tablets.

Tablet Preparation

Sieving of Drug & Excipients

Thorough Mixing

Lubrication

Direct Compression

Buoyancy Test Dissolution Test
(Floating Lag & Total Time) (USP Type Il Apparatus)

UV Spectrophotometric Analysis =1‘ data ;

Click to download full resolution via product page

Fig. 1: Experimental workflow for Fenoverine floating tablets.
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Fig. 2: Drug release mechanism from floating tablets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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